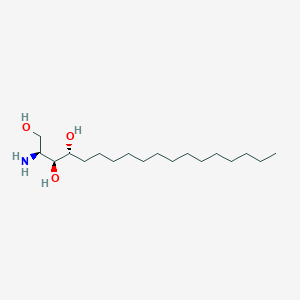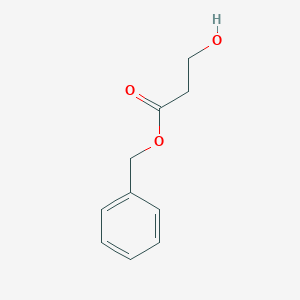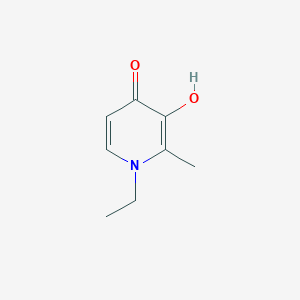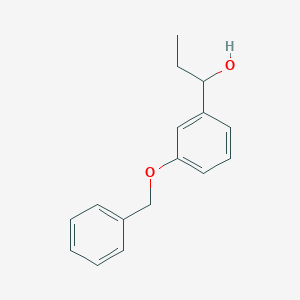
2,6-二氯-3-甲基苯胺
概述
描述
2,6-Dichloro-3-methylaniline is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of experimental products and its potential commercial applications. The compound is characterized by the presence of chlorine and methyl groups on an aniline ring, which significantly influence its physical, chemical, and spectroscopic properties.
Synthesis Analysis
The synthesis of 2,6-dichloro-3-methylaniline has been improved through the development of new processes that yield the product in higher quantities than previously reported. One such process, which also applies to the synthesis of methyl 6-chloroanthranilate, involves the use of 2,6-dichloro-3-methylaniline-Ph-UL-14C as a key intermediate . Additionally, the synthesis of related compounds, such as 2,6-diiodo-4-methylaniline, has been explored, with optimized conditions yielding a 75% product yield, indicating the potential for efficient and cost-effective production methods .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-3-methylaniline and related compounds has been extensively studied using various spectroscopic techniques. Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been employed to analyze the vibrational modes of the compounds, with experimental data being in good agreement with theoretical calculations from ab initio HF and DFT methods . The influence of substituents like chlorine and methyl groups on the vibrational modes has been investigated, providing insight into the molecular interactions present in these compounds .
Chemical Reactions Analysis
The reactivity of dihalogenated anilines, including those similar to 2,6-dichloro-3-methylaniline, has been explored in the context of polymer synthesis. Polymers derived from dihaloanilines have been synthesized using various oxidizing agents and characterized by their electrical properties. These studies have shown that the choice of oxidant can lead to polymers with different redox states, some of which exhibit semiconducting properties and solubility in common solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-3-methylaniline are influenced by its molecular structure. The presence of halogen atoms contributes to the formation of intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions within crystal structures . These interactions can affect the compound's melting point, solubility, and overall stability. Additionally, the electrical properties of polymers derived from related dihaloanilines suggest that the compound's derivatives could have applications in the field of conductive materials .
科学研究应用
变构调节
2,6-二氯-3-甲基苯胺: 具有独特的变构调节剂特性。这意味着它可以与蛋白质上的特定位点结合并改变其功能。 这种应用在药理学领域至关重要,因为调节蛋白质活性可以导致开发新药和治疗剂 .
抗菌剂
研究表明,2,6-二氯-3-甲基苯胺可以抑制某些细菌的生长。它通过与细菌酶(如DNA促旋酶和拓扑异构酶IV)结合来实现这一点,这些酶对于细菌DNA复制至关重要。 这种特性使其成为开发新型抗菌药物的潜在候选者 .
废水处理
在环境科学中,2,6-二氯-3-甲基苯胺在废水处理过程中发挥作用。 它参与从废水中去除氨,这是维持水质和防止富营养化的关键步骤 .
化学合成
该化合物用作合成其他化学物质的试剂,例如美克洛芬酸。 美克洛芬酸是一种非甾体抗炎药 (NSAID),表明2,6-二氯-3-甲基苯胺在医药化学中对于合成药理活性化合物具有价值 .
分析化学
2,6-二氯-3-甲基苯胺: 可在分析化学中用作标准物质或参考物质。 它定义明确的特性,如熔点和分子量,使其适合校准仪器和验证分析方法 .
作用机制
Target of Action
2,6-Dichloro-3-methylaniline is a biochemical compound used in proteomics research . The primary targets of this compound are DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them key targets in the development of antibacterial agents .
Mode of Action
The compound exhibits unique allosteric modulator properties, enabling it to bind to distinct sites on a single protein and change its functions . It has shown to inhibit population growth in certain bacteria by binding to DNA gyrase and topoisomerase IV enzymes . This binding interferes with the enzymes’ ability to manipulate the structure of DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the dna replication process in bacteria by targeting dna gyrase and topoisomerase iv enzymes . This disruption can lead to the cessation of bacterial growth and proliferation .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body
Result of Action
The primary result of the action of 2,6-Dichloro-3-methylaniline is the inhibition of bacterial growth . By binding to and inhibiting the function of DNA gyrase and topoisomerase IV enzymes, the compound prevents these bacteria from replicating their DNA and proliferating .
Action Environment
The action of 2,6-Dichloro-3-methylaniline can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid dust formation and contact with skin and eyes . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These precautions help ensure the compound’s stability and efficacy.
安全和危害
属性
IUPAC Name |
2,6-dichloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZXDFCFQSWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044710 | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64063-37-2 | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64063-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064063372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-dichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-3-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QD52545O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q & A
Q1: What are the common synthetic approaches for producing 2,6-Dichloro-3-methylaniline?
A1: Two primary synthetic routes have been developed for 2,6-Dichloro-3-methylaniline, both offering improved yields compared to earlier methods [, ]. The first process focuses on achieving high yields and is particularly suitable for large-scale production []. The second method, while also yielding high-purity 2,6-Dichloro-3-methylaniline (over 99.4%), utilizes a multi-step approach starting with 3-methylaniline and involves acetylation, chlorination, and hydrolysis reactions []. This method, while efficient, may be more suitable for laboratory-scale synthesis.
Q2: How is the presence of 2,6-Dichloro-3-methylaniline determined in complex mixtures like crude oil distillates?
A2: Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique used to identify and quantify 2,6-Dichloro-3-methylaniline within complex mixtures such as crude oil distillates []. This method is particularly effective due to the compound's chlorine atoms, which provide a strong response with the electron capture detector. This approach enables researchers to accurately assess the presence and concentration of 2,6-Dichloro-3-methylaniline in diverse samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)








